Lipophilicity (LogP) Differentiation: 6-Oxa-2-azaspiro[3.5]nonane vs. Regioisomer 2-Oxa-6-azaspiro[3.5]nonane
The nitrogen placement in 6-Oxa-2-azaspiro[3.5]nonane (N at position 2, O at position 6) results in a markedly higher computed LogP compared to its regioisomer 2-Oxa-6-azaspiro[3.5]nonane (N at position 6, O at position 2) . This difference reflects the distinct intramolecular hydrogen-bonding environments and solvation properties arising from the spirocyclic geometry .
| Evidence Dimension | Computed LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.8082 (free base computed) |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1): LogP = -0.02 (computed) |
| Quantified Difference | ΔLogP ≈ 0.83 units (higher lipophilicity) |
| Conditions | Computed values; standard in silico prediction methods (vendor technical datasheet context). |
Why This Matters
A ΔLogP of 0.83 translates to a nearly 7-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, off-target promiscuity risk, and formulation behavior in lead optimization campaigns.
